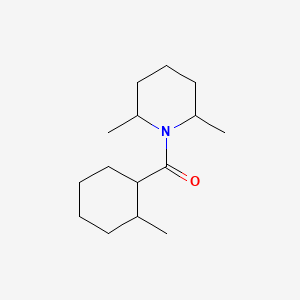
2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine is an organic compound with the molecular formula C15H27NO. It is a piperidine derivative, characterized by the presence of a cyclohexyl group and two methyl groups attached to the piperidine ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine typically involves the reaction of 2,6-dimethylpiperidine with 2-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as catalytic hydrogenation and distillation to ensure the efficient and cost-effective synthesis of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpiperidine: A simpler derivative without the cyclohexyl group.
2-Methylcyclohexanone: A related compound with a similar cyclohexyl structure but lacking the piperidine ring.
Uniqueness
2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine is unique due to its combined structural features of both piperidine and cyclohexyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
69462-47-1 |
|---|---|
Fórmula molecular |
C15H27NO |
Peso molecular |
237.38 g/mol |
Nombre IUPAC |
(2,6-dimethylpiperidin-1-yl)-(2-methylcyclohexyl)methanone |
InChI |
InChI=1S/C15H27NO/c1-11-7-4-5-10-14(11)15(17)16-12(2)8-6-9-13(16)3/h11-14H,4-10H2,1-3H3 |
Clave InChI |
RGZIVQRTJRMVAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1C(=O)N2C(CCCC2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


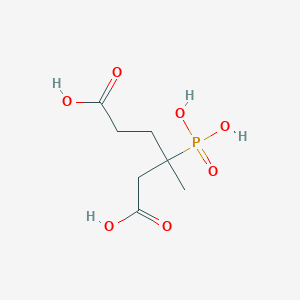
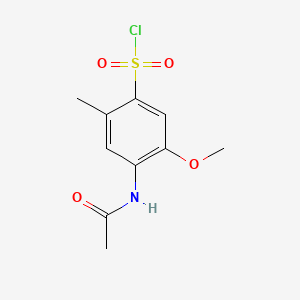
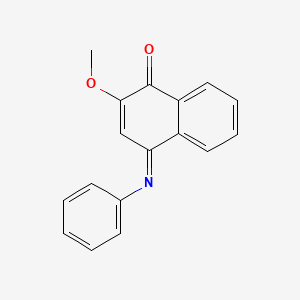
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
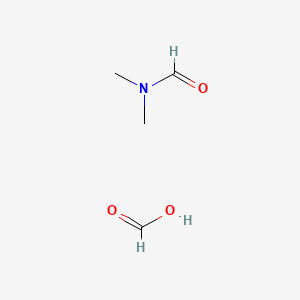
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
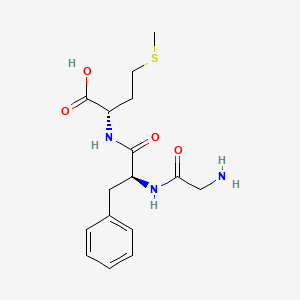
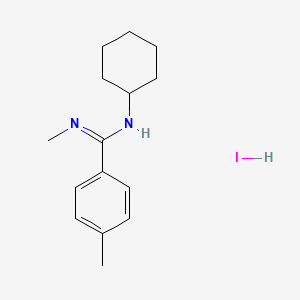



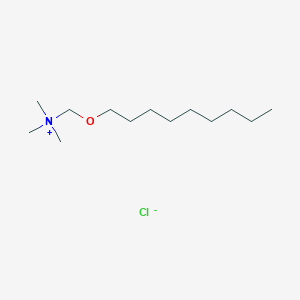

![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
